molecular formula C5H15N2Si B1588141 Bis(dimethylamino)methylsilane CAS No. 22705-33-5

Bis(dimethylamino)methylsilane

Cat. No. B1588141
CAS RN: 22705-33-5
M. Wt: 131.27 g/mol
InChI Key: CHSRTMNPWKRPHT-UHFFFAOYSA-N
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Description

Bis(dimethylamino)methylsilane (BDMMS) is a versatile organosilicon compound that has been used in a variety of scientific research applications. It is a colorless liquid that is highly soluble in water and other organic solvents. BDMMS is primarily used as a reagent for the synthesis of organosilicon compounds and as a catalyst for various reactions. It has also been used as a ligand for metal-catalyzed reactions and in the preparation of polymer-supported reagents.

Scientific Research Applications

Synthesis of Silicon Carbonitride Films

Bis(dimethylamino)methylsilane (BDAMS) is utilized in the synthesis of silicon carbonitride (Si:C:N) films. Using remote microwave hydrogen plasma chemical vapor deposition (RP-CVD) from BDAMS as a precursor, this process is significant in creating films with diverse properties. It's found that the substrate temperature critically influences the film growth rate, yield, and mechanism. The Si:C:N films synthesized are valuable for various applications due to their unique physical and mechanical properties (Blaszczyk-Lezak et al., 2007).

Plasma Polymerization for Amino Group-Containing Polymers

BDAMS plays a vital role in plasma polymerization processes. Research indicates that polymer deposition is faster with BDAMS compared to other systems. The polymers produced exhibit different chemical compositions based on the nature of the monomers, and BDAMS is effective in forming polymers with fewer fragmentations of methylamino groups. This application is critical for developing specific polymers with desired properties (Inagaki & Oh-Ishi, 1985).

Development of Oxysilane Polymers

BDAMS is essential in the polycondensation process to create oxysilane polymers. These polymers are synthesized through the aminosilane deficient method and have varied thermal properties. The research provides a systematic description of this polycondensation, offering an alternative route to traditional methods. The synthesized polymers' properties, such as thermal stability and glass transition temperature, are analyzed, proving the versatility of BDAMS in polymer science (Pittman et al., 1976).

Moisture Sensor Devices Using Plasma-Polymerized Films

The quaternization of plasma-polymerized films from BDAMS leads to the development of moisture sensor devices. These quaternized plasma-films are sensitive to moisture changes, showing potential for environmental monitoring and control applications. The films demonstrate a significant decrease in electrical resistance with increasing humidity, making them useful in various sensor technologies (Inagaki, Suzuki, & Oh-Ishi, 1985).

Wurtz-type Coupling Reaction in Organic Synthesis

BDAMS is employed in Wurtz-type coupling reactions, particularly in the synthesis of pseudo-pentacoordinate halodisilanes using magnesium. This application showcases the enhanced reactivity of silicon-halogen bonds influenced by intramolecular amine coordination, contributing significantly to organosilicon chemistry (Tamao et al., 1999).

properties

InChI

InChI=1S/C5H15N2Si/c1-6(2)8(5)7(3)4/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSRTMNPWKRPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885211
Record name Silanediamine, N,N,N',N',1-pentamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(dimethylamino)methylsilane

CAS RN

22705-33-5
Record name Silanediamine, N,N,N',N',1-pentamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022705335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanediamine, N,N,N',N',1-pentamethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silanediamine, N,N,N',N',1-pentamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(dimethylamino)methylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.042
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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